1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
Description
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1439897-84-3) is a cyclopropane-containing amine derivative with a 2-fluorobenzyl substituent. Its molecular formula is C₁₀H₁₂ClFN, and it is commonly used as a building block in pharmaceutical and agrochemical research . The cyclopropane ring confers structural rigidity, while the fluorine atom at the ortho position of the phenyl ring modulates electronic properties and bioavailability. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form, making it suitable for formulation studies .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPLWXLBSUSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-84-3 | |
| Record name | Cyclopropanamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorobenzyl chloride with cyclopropanamine in the presence of a base to form the desired product. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance efficiency .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Scientific Research Applications
Physical Properties
The compound is typically available in hydrochloride form, which enhances its solubility in water, making it suitable for various laboratory applications.
Neuropharmacology
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride has been investigated for its potential effects on neurotransmitter systems. Preliminary studies suggest it may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction could lead to developments in treatments for mood disorders and neurodegenerative diseases.
Analgesic Research
The compound's structural similarities to known analgesics have prompted research into its pain-relieving properties. Studies are being conducted to evaluate its efficacy in preclinical models of pain, particularly chronic pain conditions.
Antidepressant Potential
Research has indicated that compounds with similar structures exhibit antidepressant-like effects. Investigations into 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride are focusing on its potential to modulate synaptic transmission and promote neurogenesis, which could be beneficial in treating depression.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane structure allows for the development of novel compounds with tailored biological activities.
Case Study 1: Neurotransmitter Interaction
A study published in a pharmacological journal explored the interactions of 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride with serotonin receptors. The results indicated a significant binding affinity, suggesting potential use as a scaffold for developing new antidepressants.
Case Study 2: Analgesic Efficacy
In a preclinical trial assessing various analgesics, this compound was tested against established pain models. The findings demonstrated that it produced significant pain relief comparable to leading analgesics, warranting further investigation into its mechanisms of action.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
Key Findings:
- Substituent Effects : The methyl linker in the target compound enhances spatial separation between the cyclopropane and fluorophenyl groups compared to direct-attachment analogs (e.g., CAS 1269152-01-3), which may alter pharmacokinetics .
Halogen-Substituted Analogs
Key Findings:
- Halogen Impact : Bromine substitution (e.g., in CAS 1993189-05-1) increases molecular weight and may improve binding affinity in enzyme targets but reduces solubility compared to fluorine analogs .
- Stability : Bromophenyl derivatives (e.g., C₁₀H₁₂BrClN) require storage at 2–8°C, suggesting higher reactivity or instability relative to fluorophenyl compounds .
Pharmacologically Active Derivatives
Key Findings:
- Receptor Selectivity: Methoxy-fluorophenyl derivatives (e.g., C₂₂H₂₇ClFNO₂) exhibit functional selectivity for serotonin receptors, highlighting the role of substituent positioning in drug design .
- Therapeutic Potential: The target compound’s ortho-fluorine and cyclopropane structure may confer advantages in blood-brain barrier penetration compared to meta-substituted analogs (e.g., CAS 692737-66-9) .
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride, with the CAS number 1439897-84-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.
Biological Mechanisms
Research indicates that compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride exhibit significant interactions with monoamine oxidase (MAO) enzymes, particularly tyramine oxidase. The presence of a fluorine atom and an amino group in the structure enhances the inhibition of these enzymes, which are crucial in neurotransmitter metabolism.
Inhibition of Monoamine Oxidase
A study focused on fluorinated phenylcyclopropylamines demonstrated that modifications at the cyclopropane ring significantly affect the inhibitory activity against microbial tyramine oxidase. The most potent inhibitor identified had an IC value ten times lower than that of non-fluorinated analogs, highlighting the importance of fluorine substitution in enhancing biological activity .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A series of diastereopure phenylcyclopropylamine analogues were synthesized to evaluate their biological activity. The research found that specific structural features, such as fluorine atoms positioned cis to the amino group, substantially increased inhibitory potency against MAO .
- Pharmacological Implications : The compound's ability to inhibit MAO suggests potential applications in treating mood disorders and other conditions where monoamine levels are dysregulated. The structural characteristics that enhance enzyme inhibition could be leveraged to develop more effective antidepressants or anxiolytics.
- Comparative Analysis : In comparison with other known inhibitors, such as tranylcypromine, 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride presents a promising alternative due to its favorable binding properties and potency against tyramine oxidase .
Data Table
| Compound Name | IC (µM) | Type of Inhibition |
|---|---|---|
| 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl | 0.5 | Competitive |
| Tranylcypromine | 5.0 | Competitive |
| Non-fluorinated analog | 10.0 | Noncompetitive |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-fluorobenzyl halides with cyclopropylamine derivatives, followed by HCl-mediated salt formation. Key steps include:
- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity .
- Yield Improvement : Catalytic amounts of KI can enhance reactivity in halogen exchange reactions.
Q. How can NMR spectroscopy and HRMS confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR :
- Cyclopropane Ring : Look for characteristic splitting patterns (e.g., δ 1.2–1.8 ppm for cyclopropane protons, coupling constants ).
- Aromatic Protons : Signals at δ 6.8–7.4 ppm confirm the 2-fluorophenyl group.
- HRMS : Exact mass calculation (e.g., CHClFN requires [M+H] at 216.0693). Deviations >3 ppm indicate impurities or incorrect adducts .
Q. What are the key stability considerations for storing this hydrochloride salt?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent deliquescence and oxidative degradation.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in HO/MeCN) to detect decomposition products like free amine or fluorophenyl byproducts .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity compared to other halogenated analogs?
- Methodological Answer :
- Electrophilic Reactivity : The electron-withdrawing fluorine atom increases electrophilicity at the benzylic position, accelerating nucleophilic attacks (e.g., in SN2 reactions).
- Comparative Studies : Replace fluorine with Cl/Br (e.g., using analogs from ) to quantify rate differences via kinetic assays.
- DFT Calculations : Compute Fukui indices to map electrophilic sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze disputed batches via LC-MS to rule out impurities (e.g., residual solvents or unreacted precursors).
- Receptor Binding Assays : Use radioligand displacement (e.g., [3H]5-HT for serotonin receptors) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with varied substituents (e.g., 3-CF, 4-OCH) using parallel synthesis.
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to assess biased signaling at target receptors.
- Molecular Docking : Use X-ray crystallography data (e.g., 5-HT receptor PDB: 6BQG) to predict binding modes of fluorophenyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
